N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
Properties
IUPAC Name |
N-methyl-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3/c1-11-10(12)9-6-13-7-4-2-3-5-8(7)14-9/h2-5,9H,6H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBOAPYIYGLQNIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)C1COC2=CC=CC=C2O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10284293, DTXSID50966748 | |
| Record name | 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21398-80-1, 5237-71-8 | |
| Record name | NSC36579 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=36579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-benzodioxin-2-carboxamide, 2,3-dihydro-n-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10284293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyl-2,3-dihydro-1,4-benzodioxine-2-carboximidic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50966748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Alkylation-Driven Cyclization
The benzodioxine scaffold is typically synthesized via alkylation of dihydroxybenzene derivatives. For example, 3,4-dihydroxybenzaldehyde reacts with 1,2-dibromoethane under alkaline conditions to form 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde.
Reaction Conditions:
-
Base: Aqueous NaOH or KOH (5–10 equivalents)
-
Catalyst: Tetrabutyl ammonium bromide (0.1–1 mol%)
-
Temperature: Reflux (80–100°C)
This method prioritizes cost-effectiveness and scalability, as 1,2-dibromoethane is industrially accessible. The reaction proceeds via nucleophilic substitution, where hydroxyl groups attack the dibromoethane to form the dioxane ring.
Carboxylic Acid Intermediate Synthesis
Oxidation of Aldehyde to Carboxylic Acid
The aldehyde intermediate (e.g., 2,3-dihydro-1,4-benzodioxine-6-carboxaldehyde) undergoes oxidation to yield the corresponding carboxylic acid. Potassium permanganate (KMnO₄) in aqueous media is the preferred oxidant due to its high efficiency and safety profile compared to peroxide-based systems.
Optimized Protocol:
The reaction mechanism involves the aldehyde’s conversion to a geminal diol intermediate, followed by oxidation to the carboxylic acid. Excess KMnO₄ ensures complete conversion, while acidic workup precipitates the product.
Amidation Strategies
Mixed-Anhydride Method
The carboxylic acid is converted to the carboxamide via a mixed-anhydride intermediate. This method avoids racemization and is suitable for sterically hindered substrates.
Stepwise Procedure:
-
Activation: Treat the acid with isobutyl chloroformate in the presence of N-methylmorpholine at 0–5°C.
-
Amination: Add methylamine (2–3 equivalents) and stir at room temperature.
-
Workup: Acidify with HCl, extract with dichloromethane, and purify via recrystallization.
Direct Amination of Esters
An alternative route involves hydrolyzing methyl esters to carboxylic acids, followed by amidation. For example, methyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate is saponified using LiOH, then subjected to amidation.
Conditions:
-
Ester Hydrolysis: 2M LiOH, reflux, 4 hours
-
Amidation: Mixed-anhydride method as above
Industrial-Scale Production Considerations
Continuous Flow Reactors
Large-scale synthesis benefits from continuous flow systems, which enhance heat transfer and reduce reaction times. Key parameters include:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Residence Time | 10–15 minutes | Minimizes side reactions |
| Temperature | 85–95°C | Balances kinetics and safety |
| Catalyst Loading | 0.5 mol% TBAB | Cost-effective |
Waste Management
The use of KMnO₄ generates MnO₂ sludge, necessitating filtration and neutralization steps. Industrial plants often employ centrifugation and pH-adjusted wastewater treatment to meet environmental regulations.
Comparative Analysis of Synthetic Routes
Reaction Mechanism Elucidation
Alkylation Step
The reaction between 3,4-dihydroxybenzaldehyde and 1,2-dibromoethane proceeds via an SN2 mechanism. The hydroxyl groups deprotonate under basic conditions, forming oxyanions that attack the terminal carbons of dibromoethane. This step is rate-limited by the formation of the oxyanion intermediate.
Oxidation Dynamics
KMnO₄-mediated oxidation follows a concerted pathway where the aldehyde’s C=O bond is cleaved, and two oxygen atoms from MnO₄⁻ are incorporated into the carboxylic acid. The reaction is first-order with respect to both the aldehyde and KMnO₄.
Purity and Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like hydroxide ions or amines in polar solvents.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzodioxines.
Scientific Research Applications
Chemistry
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide serves as a building block in the synthesis of more complex organic molecules. Its derivatives are particularly relevant in the development of pharmaceuticals and agrochemicals. The compound can undergo various chemical reactions such as nucleophilic substitutions and acylation due to the presence of the amide group .
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | Can react with sulfonyl chlorides to form sulfonamide derivatives |
| Acylation | Involves reactions that yield compounds with enzyme inhibitory activity |
Biology
Research indicates that compounds containing the benzodioxane structure exhibit a range of biological activities, including anti-inflammatory and analgesic properties. Studies have shown that derivatives of this compound may serve as therapeutic agents for conditions such as Alzheimer's disease due to their cholinesterase inhibitory activity .
| Biological Activity | Potential Application |
|---|---|
| Anti-inflammatory | Treatment of inflammatory conditions |
| Antimicrobial | Development of antibacterial agents |
| Neuroprotective | Potential treatment for neurodegenerative diseases |
Medicine
The compound is under investigation for its potential as a therapeutic agent in treating various diseases, including cancer and neurological disorders. Its ability to inhibit specific enzymes such as α-glucosidase and lipoxygenase suggests it could modulate critical biochemical pathways relevant to these conditions .
| Therapeutic Area | Mechanism of Action |
|---|---|
| Cancer Treatment | Potential anti-cancer properties through enzyme inhibition |
| Neurological Disorders | Cholinesterase inhibition for Alzheimer's treatment |
Case Study 1: Enzyme Inhibition
A study focused on the enzyme inhibitory effects of this compound derivatives demonstrated significant activity against α-glucosidase and lipoxygenase. This finding supports its potential use in managing diabetes and inflammatory diseases .
Case Study 2: Antimicrobial Activity
Research conducted on benzodioxane derivatives revealed promising antimicrobial properties. Compounds derived from this compound were tested against various bacterial strains, showing effective inhibition .
Mechanism of Action
The mechanism of action of N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects . For instance, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby reducing inflammation . The exact pathways and molecular targets are still under investigation, and ongoing research aims to elucidate these mechanisms in greater detail .
Comparison with Similar Compounds
Substituent Variations on the Amide Nitrogen
The amide nitrogen in benzodioxine carboxamides is a critical site for structural diversification. Key analogs include:
Key Observations :
- Aryl Substituents : Bulky groups (e.g., 4-ethylphenyl) enhance lipophilicity, aiding blood-brain barrier penetration . Electron-withdrawing substituents (e.g., nitro, trifluoromethyl) improve oxidative stability and receptor affinity .
- Sulfonamide Group : Introduced in F0451-2187, this group enhances solubility and hydrogen-bonding capacity, critical for enzyme inhibition .
Positional Isomerism on the Benzodioxine Ring
Variations in substitution positions on the benzodioxine ring significantly alter bioactivity:
Key Observations :
Complex Derivatives with Heterocyclic Moieties
Advanced analogs incorporate heterocycles for targeted applications:
Key Observations :
- Targeted Design : Methoxybenzyl groups (e.g., ) may enhance selectivity for serotonin or melatonin receptors.
Biological Activity
N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a compound of increasing interest in biological research due to its potential therapeutic applications. This article explores its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound features a unique structure that enhances its lipophilicity and ability to penetrate biological membranes. The presence of the N-methyl group is significant as it influences the compound's reactivity and biological activity compared to similar compounds such as 2,3-dihydro-1,4-benzodioxine-6-carboxamide and 1,4-benzodioxine-2-carboxamide.
The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. It has been shown to exhibit:
- Enzyme Inhibition : The compound has demonstrated inhibitory effects on key enzymes such as α-glucosidase and acetylcholinesterase (AChE), which are crucial in metabolic pathways and neurological functions respectively .
- Receptor Binding : It interacts with specific receptors that may mediate anti-inflammatory and analgesic effects, suggesting potential applications in treating conditions like chronic pain and inflammation.
Antimicrobial Properties
Research indicates that this compound possesses antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for developing new antibacterial agents .
Anti-inflammatory Effects
The compound has also been explored for its anti-inflammatory properties. Studies indicate that it may reduce inflammation through modulation of inflammatory mediators.
Pro-apoptotic Activity
Recent investigations have highlighted the pro-apoptotic potential of this compound in cancer therapy. It has been observed to induce apoptosis in hematological cancer cells and solid tumor cell lines by impairing autophagosome-lysosome fusion, which is critical in cancer cell survival .
Study on Enzyme Inhibition
A study focused on the synthesis of derivatives related to N-methyl-2,3-dihydro-1,4-benzodioxine showed significant inhibition against α-glucosidase. The results indicated that modifications in the structure could enhance inhibitory activity, suggesting a promising avenue for diabetes treatment .
| Compound | α-Glucosidase Inhibition (%) | AChE Inhibition (%) |
|---|---|---|
| This compound | 75% | 30% |
| 2,3-Dihydro-1,4-benzodioxine-6-carboxamide | 60% | 20% |
Cancer Cell Studies
Another pivotal study evaluated the cytotoxic effects of N-methyl-2,3-dihydro-1,4-benzodioxine derivatives on various cancer cell lines. The findings revealed that certain derivatives significantly inhibited cell proliferation and induced apoptosis through mitochondrial pathways .
Q & A
Q. What are the common synthetic routes for N-methyl-2,3-dihydro-1,4-benzodioxine-2-carboxamide?
The synthesis typically involves:
- Benzodioxine ring formation : Cyclization of catechol derivatives (e.g., with 1,2-dibromoethane) under basic conditions (K₂CO₃) to construct the benzodioxine core .
- Carboxamide coupling : Reaction of the benzodioxine carboxylic acid with methylamine using coupling agents like DCC (N,N’-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous solvents .
- Purification : Recrystallization or column chromatography to isolate the final product .
Q. Which spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- Nuclear Magnetic Resonance (NMR) : For confirming hydrogen (¹H) and carbon (¹³C) environments, including the methyl group and benzodioxine ring protons .
- Mass Spectrometry (MS) : To verify molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy : Identification of carboxamide (C=O, N-H) and ether (C-O-C) functional groups .
Q. What preliminary biological assays are used to evaluate its activity?
- Cytotoxicity assays : Testing against cancer cell lines (e.g., MCF-7, HT-29) using MTT or SRB assays to determine IC₅₀ values .
- Enzyme inhibition studies : Screening against targets like DprE1 (for anti-tubercular activity) via kinetic assays .
- Microbial susceptibility tests : Assessing antibacterial/antifungal activity using broth microdilution methods .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yield and purity?
- Solvent selection : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance carboxamide coupling efficiency .
- Temperature control : Microwave-assisted synthesis reduces reaction time and improves regioselectivity .
- Catalyst optimization : Use of DMAP accelerates coupling reactions by stabilizing intermediates .
- Continuous flow reactors : For industrial-scale synthesis, ensuring consistent mixing and temperature .
Q. What strategies resolve contradictions in biological activity data across studies?
- Structure-Activity Relationship (SAR) analysis : Compare analogs (e.g., iodine, methoxy, or trifluoromethyl substituents) to identify critical functional groups. For example, iodine enhances cytotoxicity, while methoxy groups improve solubility .
- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity (e.g., DprE1 in tuberculosis studies) .
- Meta-analysis : Aggregate data from multiple studies to account for variability in assay protocols .
Q. How do substituent modifications influence the compound’s mechanism of action?
- Electron-withdrawing groups (e.g., CF₃) : Increase binding affinity to hydrophobic enzyme pockets (e.g., Zika virus methyltransferase) .
- Methoxy groups : Enhance solubility and modulate apoptosis pathways in cancer cells .
- Halogen substituents (e.g., iodine) : Improve radioimaging potential and interaction with DNA repair enzymes .
Table 1 : Substituent Effects on Biological Activity
| Substituent | Biological Activity | Mechanism | Reference |
|---|---|---|---|
| Iodine | Anticancer | DNA intercalation | |
| Methoxy | Anti-inflammatory | COX-2 inhibition | |
| Trifluoromethyl | Antiviral | Methyltransferase inhibition |
Methodological Notes
- Contradictions in Evidence : Variations in IC₅₀ values (e.g., 15 µM vs. 20 µM for breast vs. colon cancer cells) highlight cell line-specific responses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
